
1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research for its ability to block beta-2 adrenergic receptors and inhibit their downstream signaling pathways.
Applications De Recherche Scientifique
Occurrence and Environmental Fate
- Parabens, similar in structure due to their phenolic nature, are widely used as preservatives in various products. Research has highlighted their occurrence, fate, and behavior in aquatic environments, indicating their presence at low concentration levels in effluents and surface waters due to continuous introduction into the environment. Studies suggest the need for further investigation into their toxicity, especially concerning their halogenated by-products (Haman et al., 2015).
Biodegradation and Toxicity
- The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, showing that microorganisms capable of degrading ETBE aerobically are present, potentially through cometabolism. This review emphasizes the influence of co-contaminants on ETBE biodegradation and the need for further understanding of the mechanisms involved (Thornton et al., 2020).
Antimicrobial Properties
- The occurrence, toxicity, and degradation pathways of triclosan, an antimicrobial agent found in various consumer products, have been reviewed, highlighting its environmental persistence and potential transformation into more toxic compounds. The review calls for more stringent regulations and further research into the environmental and health impacts of triclosan and its by-products (Bedoux et al., 2012).
Antioxidant Food Additives
- The safety assessment of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) as antioxidant food additives was discussed, focusing on their genotoxicity, carcinogenicity, and potential anticarcinogenic properties at current levels of use. This review concludes that BHA and BHT pose no cancer hazard, suggesting their continued use as food additives (Williams et al., 1999).
Environmental Estrogens
- Methoxychlor, an estrogenic chemical used in pesticides, serves as a model for studying the effects of environmental estrogens on reproduction and development. The review details its metabolism to the active form and the reproductive toxicity observed in exposed individuals, underlining the importance of understanding the health implications of such compounds (Cummings, 1997).
Propriétés
IUPAC Name |
1-(butan-2-ylamino)-3-[2-(4-fluorophenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO3.ClH/c1-3-12(2)17-10-14(18)11-19-8-9-20-15-6-4-13(16)5-7-15;/h4-7,12,14,17-18H,3,8-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBRWFOIAUAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COCCOC1=CC=C(C=C1)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


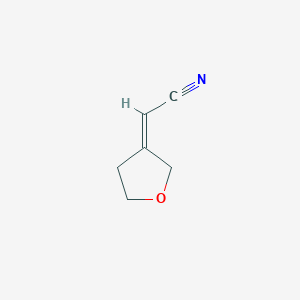
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2663908.png)
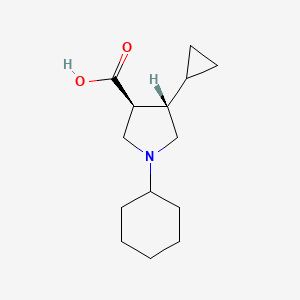
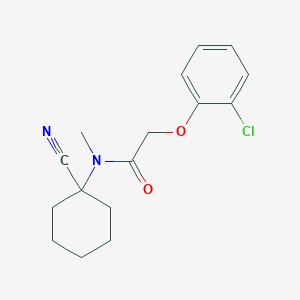
![4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2663913.png)
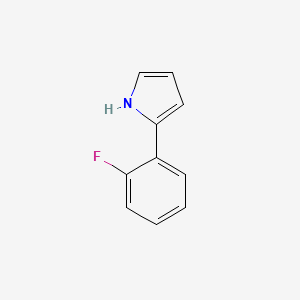
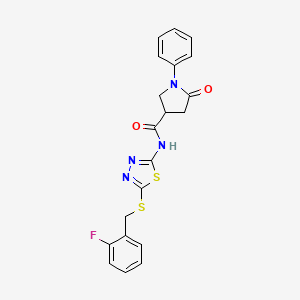
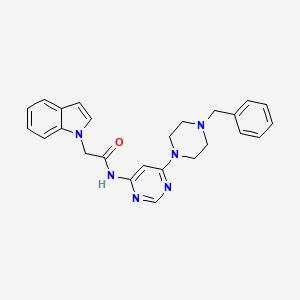
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2663918.png)
![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)

![6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride](/img/structure/B2663924.png)
